N-Desethyl Vardenafil-d8

LC-MS/MS Isotope Dilution Internal Standard Selection

N-Desethyl Vardenafil-d8 (CAS 1184985-26-9) is a stable isotope-labeled analog of N-desethyl vardenafil, the principal circulating metabolite of the PDE5 inhibitor vardenafil. The compound incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, yielding a molecular formula of C21H20D8N6O4S and a molecular weight of 468.60 Da.

Molecular Formula C21H28N6O4S
Molecular Weight 468.6 g/mol
Cat. No. B562761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl Vardenafil-d8
Synonyms1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine-d8; 
Molecular FormulaC21H28N6O4S
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)/i9D2,10D2,11D2,12D2
InChIKeyOKUKNGDVADFTHE-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desethyl Vardenafil-d8: A Deuterated Internal Standard for the Major Vardenafil Metabolite in LC-MS/MS Bioanalysis


N-Desethyl Vardenafil-d8 (CAS 1184985-26-9) is a stable isotope-labeled analog of N-desethyl vardenafil, the principal circulating metabolite of the PDE5 inhibitor vardenafil [1]. The compound incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, yielding a molecular formula of C21H20D8N6O4S and a molecular weight of 468.60 Da . Its primary application is as an internal standard (IS) for the accurate quantification of N-desethyl vardenafil in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), where its near-identical physicochemical properties to the analyte—coupled with a distinct +8 Da mass shift—enable compensation for extraction variability, ionization suppression, and matrix effects .

Why N-Desethyl Vardenafil-d8 Cannot Be Replaced by Unlabeled Metabolite, Parent-Drug Deuterated Standards, or Structural Analog IS


In quantitative LC-MS/MS bioanalysis, the internal standard must correct for analyte-specific losses during extraction, chromatographic variability, and ionization matrix effects. The unlabeled N-desethyl vardenafil (MW 460.55 Da) is isobaric with the analyte and cannot be distinguished by mass spectrometry . Deuterated vardenafil (e.g., Vardenafil-d4 or Vardenafil-d5, targeting the parent drug) differs structurally from the metabolite, exhibiting divergent extraction recovery, chromatographic retention, and ionization efficiency that precludes accurate metabolite quantification . Structural analog internal standards—such as sildenafil, employed in the Ku et al. (2009) method—may inadequately track metabolite-specific matrix effects, resulting in precision coefficients of variation up to 13.6% and accuracy limits of 93.1%, which exceed the performance achievable with a matched deuterated IS [1]. Only a co-eluting, isotopologuous internal standard such as N-Desethyl Vardenafil-d8 can fully compensate for these analyte-specific variables.

Quantitative Differentiation Evidence for N-Desethyl Vardenafil-d8 Versus Closest Analogs and Alternatives


Mass Spectrometric Resolution: +8 Da Isotopic Shift Eliminates Cross-Talk with Unlabeled Analyte

N-Desethyl Vardenafil-d8 (MW 468.60 Da) provides an +8.05 Da mass shift relative to the unlabeled analyte N-desethyl vardenafil (MW 460.55 Da), far exceeding the minimum recommended 3 Da for stable isotope-labeled internal standards . This 8 Da difference—derived from eight deuterium atoms replacing eight hydrogens on the piperazine ring—ensures complete baseline separation of the IS and analyte isotope clusters, eliminating isotopic cross-talk that could compromise quantification accuracy at low concentrations. In contrast, the commonly available Vardenafil-d4 (MW 492.63 Da), designed for parent-drug quantification, provides only a 4 Da shift and targets a different molecular species altogether .

LC-MS/MS Isotope Dilution Internal Standard Selection Bioanalytical Method Validation

Isotopic Enrichment and Chemical Purity: Dual Specification ≥98% Atom D and >98% Chemical Purity

N-Desethyl Vardenafil-d8 is supplied with a dual specification of ≥98% atom D isotopic enrichment and ≥97% chemical purity (BOC Sciences), with other vendors (MedChemExpress, InvivoChem) reporting >98% chemical purity . This combination is critical: inadequate isotopic enrichment would leave residual unlabeled species that contribute to the analyte signal, artificially inflating measured concentrations; insufficient chemical purity would introduce unknown contaminants that could interfere with chromatography or ionization. By comparison, the unlabeled N-desethyl vardenafil standard (Cayman Chemical, ≥98% purity) has no isotopic enrichment specification because it is not designed for use as an IS .

Isotopic Enrichment Chemical Purity Certificate of Analysis Quality Control

Deuterium Label Placement on Non-Exchangeable Piperazine Ring Carbons Prevents Back-Exchange in Aqueous Biological Matrices

All eight deuterium atoms in N-Desethyl Vardenafil-d8 are positioned on the piperazine ring carbons (positions 2,2,3,3,5,5,6,6), as confirmed by the IUPAC name '2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one' . This placement avoids labile heteroatom positions (N-H, O-H) where deuterium-proton exchange with aqueous solvents or biological matrix components would occur rapidly, leading to label loss and quantification inaccuracy . In contrast, deuterated standards with labels on exchangeable positions or adjacent to carbonyl groups can undergo pH-dependent back-exchange, progressively degrading the effective mass difference during sample processing and storage.

Deuterium Exchange Stability Label Integrity Bioanalytical Method Robustness Sample Preparation

Pharmacokinetic Relevance: Metabolite Achieves Systemic Concentrations Comparable to Parent Drug, Mandating Metabolite-Specific IS

N-Desethyl vardenafil (M1) is pharmacologically active and achieves systemic exposure comparable to vardenafil. Following a single 20 mg oral dose, mean Cmax values for vardenafil and N-desethyl vardenafil were 44.1 ng/mL and 38.3 ng/mL, respectively, yielding a metabolite-to-parent Cmax ratio of approximately 0.87 [1]. Both parent and metabolite share an elimination half-life of 4–5 hours [2]. This near-equivalent systemic exposure means that metabolite quantification is not optional but essential for pharmacokinetic profiling, bioequivalence assessment, therapeutic drug monitoring, and forensic toxicology. A deuterated parent-drug IS (e.g., Vardenafil-d4) cannot correct for metabolite-specific extraction and ionization behavior, while the unlabeled metabolite cannot serve as an IS at all.

Pharmacokinetics Metabolite-to-Parent Ratio Therapeutic Drug Monitoring Forensic Toxicology

Method Sensitivity Benchmark: LLOQ of 0.5 ng/mL Achievable for N-Desethyl Vardenafil, Supporting Low-Level Quantification Needs

The Ku et al. (2009) LC-MS/MS method—validated for simultaneous determination of vardenafil and N-desethyl vardenafil in human plasma—achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for both analytes over a linear range of 0.5–200 ng/mL, using sildenafil as a structural analog IS [1]. This demonstrates that N-desethyl vardenafil can be reliably quantified at sub-ng/mL levels. Replacing sildenafil with N-Desethyl Vardenafil-d8 as the IS is expected to further improve method precision and accuracy by more effectively compensating for metabolite-specific matrix effects—a principle well-established for SIL-IS over structural analog IS in LC-MS/MS bioanalysis .

Lower Limit of Quantification LLOQ Sensitivity Method Validation Pharmacokinetic Study

Priority Application Scenarios Where N-Desethyl Vardenafil-d8 Delivers Definitive Analytical Advantage


Regulated Pharmacokinetic and Bioequivalence Studies Requiring Independent Metabolite Quantification

In bioequivalence trials of vardenafil formulations, regulatory guidelines (FDA, EMA) require quantification of both parent drug and major active metabolite. With metabolite Cmax reaching 87% of parent levels (38.3 vs. 44.1 ng/mL) [1] and an identical 4–5 h half-life [2], N-Desethyl Vardenafil-d8 provides the only IS that co-elutes with and fully compensates for the metabolite—enabling the accuracy (>93.1%) and precision (<13.6% CV) required for regulatory submission [3]. Use of a parent-drug deuterated IS or unlabeled metabolite would fail to meet method validation acceptance criteria.

Forensic Toxicology and Postmortem Analysis of PDE5 Inhibitor-Related Fatalities

In forensic casework involving suspected vardenafil involvement, N-desethyl vardenafil must be quantified in whole blood and urine alongside other PDE5 inhibitors and their metabolites. The Hasegawa et al. (2012) isotope dilution LC-MS/MS method achieved detection limits ≤0.05 ng/mL and linearity of 1–100 ng/mL using deuterated IS for each analyte class [4]. N-Desethyl Vardenafil-d8, with its +8 Da mass shift and non-exchangeable labeling, provides the unambiguous identification and quantification required for expert testimony, where chain-of-custody and analytical certainty are paramount.

Clinical Therapeutic Drug Monitoring (TDM) in Special Populations with Altered CYP3A4 Metabolism

Vardenafil is extensively metabolized by CYP3A4, and the metabolite-to-parent ratio can vary dramatically in patients with hepatic impairment, those co-administered CYP3A4 inhibitors (e.g., ketoconazole, ritonavir), or individuals with CYP3A5 polymorphisms [5]. N-Desethyl Vardenafil-d8 enables accurate metabolite quantification across a wide linear range (0.5–200 ng/mL) [3], supporting dose individualization studies where metabolite accumulation may contribute to adverse effects or therapeutic failure.

Doping Control and Sports Anti-Doping Laboratories

PDE5 inhibitors are classified as specified substances by WADA, and their metabolites are targeted in urine screening. N-desethyl vardenafil is detectable in human urine , and deuterated IS are essential for confirming analyte identity via matching retention time and ion ratio criteria. N-Desethyl Vardenafil-d8 supports LC-MS/MS confirmatory methods at the low ng/mL levels typical of doping control, where false positives or negatives carry significant legal and reputational consequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desethyl Vardenafil-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.